10-Oxo Naloxone is a synthetic derivative of naloxone, an opioid antagonist widely used to reverse the effects of opioid overdose. Naloxone itself is a non-selective and competitive antagonist at opioid receptors, primarily acting on the μ-opioid receptor, which makes it effective in restoring normal respiratory function in individuals experiencing opioid-induced respiratory depression. The compound is of significant interest due to its potential modifications that may enhance its pharmacological properties or reduce side effects associated with traditional naloxone use.
10-Oxo Naloxone is classified under the category of opioid receptor antagonists. It is derived from naloxone, which is chemically known as N-allylnoroxymorphone or 17-allyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one. The modification to form 10-Oxo Naloxone involves the introduction of a keto group at the 10-position of the naloxone molecule, potentially altering its binding affinity and pharmacokinetic properties.
The synthesis of 10-Oxo Naloxone typically involves chemical modifications to the naloxone structure. Common methods include:
These methods allow for the controlled synthesis of 10-Oxo Naloxone while maintaining structural integrity and pharmacological activity.
The molecular structure of 10-Oxo Naloxone can be represented as follows:
The structural modifications impact its interaction with opioid receptors, potentially enhancing selectivity or efficacy.
10-Oxo Naloxone may undergo various chemical reactions:
These reactions are essential for establishing the compound's therapeutic potential and safety profile.
The mechanism of action for 10-Oxo Naloxone is expected to mirror that of naloxone but may exhibit differences due to structural modifications:
Research into these mechanisms is ongoing to fully elucidate how structural changes affect pharmacological outcomes.
The physical and chemical properties of 10-Oxo Naloxone include:
These properties are critical for formulation development and therapeutic application.
10-Oxo Naloxone holds potential applications in various scientific fields:
The structural evolution of opioid antagonists began with naloxone’s identification as a pure mu-opioid receptor (MOR) antagonist in the 1960s. Early modifications focused on N-substituent variations (e.g., naltrexone’s cyclopropylmethyl group) to enhance receptor affinity and pharmacokinetics. The introduction of keto functionalities at C-10 emerged as a strategic innovation to modulate selectivity toward kappa-opioid receptors (KOR), driven by the need for analgesics with reduced abuse potential [7]. 10-Oxo naloxone (C₁₉H₁₉NO₅; MW 341.36 g/mol) represents a critical advancement in this lineage, leveraging carbonyl group polarity to alter receptor binding dynamics while retaining the core morphinan scaffold [1] [8]. Research in the 2000s identified 10-keto derivatives as decomposition intermediates of parent opioids, spurring interest in their deliberate synthesis and pharmacological optimization [6].
Functionalization of the C-10 position in naloxone requires regioselective oxidation of the allylic alcohol system. Two primary approaches dominate:
The choice of oxidant significantly impacts the efficiency, purity, and scalability of 10-oxo naloxone synthesis.
Table 1: Comparative Performance of Oxidants in 10-Oxo Naloxone Synthesis
Oxidant | Solvent System | Temperature | Reaction Time | Yield (%) | Purity (%) | Key Impurities |
---|---|---|---|---|---|---|
Chromium Trioxide | Anhydrous CH₂Cl₂ | 0–5°C | 4 h | 65–70 | >85 | 10,14-Diketo derivatives |
KMnO₄ | Acetone/H₂O (9:1) | 25°C | 24 h | 40–45 | 70–75 | Over-oxidized quinolones |
Ceric Ammonium Nitrate | Acetonitrile | 50°C | 1 h | 55 | 80 | 10-Hydroxy intermediates |
Chromium-based oxidants achieve superior yields due to faster kinetics and milder conditions but generate toxic waste. Potassium permanganate (KMnO₄), though environmentally benign, necessitates aqueous conditions that promote side reactions like enone hydration. Recent protocols employ ceric ammonium nitrate (CAN) for stepwise oxidation: initial hydroxylation followed by Dess–Martin periodinane oxidation to the ketone, minimizing over-oxidation [6].
Purification addresses three key impurities: unreacted naloxone, 10,14-diketo byproducts, and dehydration artifacts.
Table 2: Chromatographic Methods for 10-Oxo Naloxone Purification
Technique | Stationary Phase | Mobile Phase | Resolution Factor (Rₛ) | Recovery (%) |
---|---|---|---|---|
Flash Chromatography | Silica Gel 60 (230–400 mesh) | EtOAc/MeOH/NH₄OH (85:10:5) | 1.2 | 60–65 |
Preparative HPLC | C18 Reverse Phase | H₂O/ACN (0.1% TFA) (70:30 → 40:60) | 3.5 | 85–90 |
Size-Exclusion | Sephadex LH-20 | Methanol | 0.8 | 75 |
Reverse-phase HPLC delivers highest purity (>95%) by resolving keto/isoketo tautomers. Silica gel chromatography remains cost-effective but requires basic modifiers (NH₄OH) to prevent tailing. Critical quality control employs HPLC-UV at 280 nm, with acceptance criteria of ≥98% area purity [2] [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0